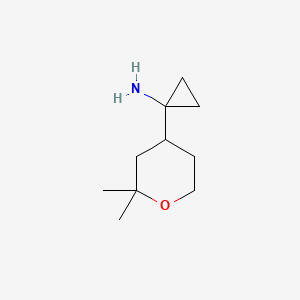

1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,2-dimethyloxan-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)7-8(3-6-12-9)10(11)4-5-10/h8H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYSEQOXPCMRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C2(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine, with the chemical formula CHNO and CAS number 1556354-47-2, is a compound that has garnered attention for its potential biological activities. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and therapeutic implications across various studies.

Structure and Composition

- Molecular Weight : 169.27 g/mol

- Chemical Formula : CHNO

- CAS Number : 1556354-47-2

Physical Properties

The compound's physical properties such as boiling point and solubility are not extensively documented in the available literature, indicating a need for further research into its physicochemical characteristics.

The biological activity of 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine is primarily linked to its interaction with various biological targets. Current studies suggest potential inhibitory effects on specific enzymes and pathways relevant to disease mechanisms.

Key Findings:

- Antiviral Activity : Preliminary studies indicate that the compound may exhibit antiviral properties, particularly against viruses such as Dengue virus (DENV) and others by impacting kinase activity essential for viral replication .

- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of adaptor-associated kinase 1 (AAK1) and cyclin G-associated kinase (GAK), which are critical in viral pathogenesis .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of the compound have shown varying results depending on concentration and cellular context, necessitating further exploration into its safety profile .

Study 1: Antiviral Efficacy

A study focused on the efficacy of various compounds against DENV demonstrated that derivatives similar to 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine showed significant antiviral activity in vitro. The study utilized human primary monocyte-derived dendritic cells (MDDCs) to model human infection more accurately .

Study 2: Structure-Activity Relationship (SAR)

Research examining the SAR of related compounds revealed that modifications in the cyclopropylamine structure could enhance biological activity. This study provides insights into optimizing the compound for better therapeutic outcomes .

Data Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine has shown promise in the development of pharmaceuticals due to its structural features that may interact with biological targets. Some notable applications include:

- Neuropharmacology : The compound's cyclopropylamine moiety is known for its ability to modulate neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as depression and anxiety.

- Antidepressant Activity : Preliminary studies suggest that derivatives of cyclopropylamines can exhibit antidepressant effects by acting on serotonin and norepinephrine reuptake mechanisms .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block due to its unique structure:

- Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry where novel compounds are constantly being developed.

- Functionalization Reactions : The presence of both amine and cyclic ether functionalities allows for various functionalization reactions, further expanding its utility in synthetic pathways .

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal explored the synthesis of novel cyclopropylamine derivatives based on the structure of 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine. These derivatives were evaluated for their antidepressant activity using animal models. The results indicated that specific modifications to the cyclopropyl group enhanced efficacy compared to traditional antidepressants .

Case Study 2: Neurotransmitter Modulation

Research conducted on the modulation of neurotransmitter systems demonstrated that compounds similar to 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine could effectively inhibit the reuptake of serotonin and norepinephrine. This study highlighted the potential for developing new treatments for mood disorders .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclopropylamine Derivatives

Table 1: Structural and Functional Comparison of Cyclopropylamine Derivatives

Key Findings:

Receptor Affinity vs. Selectivity: The trans-2-aryl cyclopropylamines (e.g., Compound 4) exhibit nanomolar affinity for serotonin receptors but show off-target binding at 5-HT1A/1B/1D subtypes, reducing therapeutic specificity. In contrast, 1-(2,2-dimethyltetrahydropyran-4-yl)-cyclopropylamine’s tetrahydropyran group may improve selectivity due to steric and electronic effects, though direct receptor data are pending . 2-PCPA’s covalent binding to FAD in LSD1/MAOs results in irreversible inhibition, which is advantageous for long-lasting effects but poses toxicity risks .

Metabolic Stability :

- The 2,2-dimethyltetrahydropyran ring in the target compound likely enhances metabolic stability compared to aryl-substituted analogs (e.g., Compound 4), which are prone to oxidative demethylation .

Notes:

- The target compound’s safety profile aligns with standard cyclopropylamine derivatives (e.g., flammability precautions), but its tetrahydropyran group may reduce volatility compared to smaller analogs .

- High purity (>97%) ensures reliability in API synthesis, comparable to 1-(2-methylpyridin-4-yl)cyclopropanamine (98%) .

Q & A

Q. What are the key physicochemical properties of 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine, and how do they influence experimental design?

The compound’s molecular formula (C₈H₁₅NO), density (1.01 g/cm³), boiling point (219°C), and hydrophobicity (logP ~1.493) are critical for solubility studies, reaction conditions, and purification methods like column chromatography. Its cyclopropane ring introduces strain, requiring inert conditions (e.g., N₂ atmosphere) to prevent ring-opening during synthesis or storage .

Q. What synthetic strategies are employed to prepare enantiomerically pure 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine?

A common approach involves:

- Cyclopropanation : Using palladium-catalyzed reactions to form the cyclopropane ring from pre-functionalized tetrahydro-pyran precursors .

- Enantiomer Separation : Chiral resolution via diastereomeric salt formation with agents like O,O-dibenzoyl tartaric acid, followed by recrystallization in non-protonic solvents (e.g., ethyl acetate) to avoid decomposition .

- Deprotection : Acidic cleavage (e.g., HCl) of intermediates like carbamates to yield the free amine .

Q. How is the compound characterized spectroscopically, and what analytical challenges arise?

NMR (¹H/¹³C) confirms stereochemistry, particularly the trans-configuration of the cyclopropane ring. Instability under recrystallization in protonic solvents (e.g., ethanol) necessitates rapid analysis via LC-MS to detect degradation products like ring-opened aldehydes .

Advanced Research Questions

Q. How does the stereochemistry of 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine affect its receptor binding affinity, particularly in serotonergic systems?

The (−)-(1R,2S)-enantiomer shows higher affinity for 5-HT2A receptors (Ki ~0.5 nM) compared to (+)-isomers due to optimal spatial alignment with the receptor’s hydrophobic pocket. However, selectivity over 5-HT1A receptors is limited (~70-fold), requiring dose titration to avoid off-target effects .

Q. What structural modifications improve metabolic stability while retaining receptor activity?

- Electron-Withdrawing Substituents : Halogens (e.g., Br, I) at the 4-position of aromatic moieties enhance stability by reducing electron donation to the cyclopropane ring, minimizing ring-opening .

- Chiral Auxiliaries : Incorporating chiral ligands during cyclopropanation improves enantiomeric excess (ee >98%), reducing the need for post-synthetic resolution .

Q. How do contradictory data on 5-HT receptor selectivity impact experimental design for in vivo studies?

While the compound’s 5-HT2A affinity is 5–6× higher than DOI (a classic agonist), its cross-reactivity with 5-HT1A/B/D receptors complicates functional assays. Solutions include:

- Receptor Profiling : Radioligand binding assays across 14 serotonin receptor subtypes to define selectivity ratios .

- Calcium Flux Assays : Using transfected HEK cells to isolate 5-HT2A-mediated signaling (EC50 ~20 nM) .

Q. What methodologies address instability during storage and formulation?

- Lyophilization : Freeze-drying as a hydrochloride salt increases shelf life by minimizing hydrolysis.

- Proton-Free Solvents : Storage in acetonitrile or DMSO prevents acid-catalyzed degradation .

- Structural Analogues : Replacing iodine with bromine improves stability (e.g., compound 5 vs. 4 in ) .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies between in vitro binding data and in vivo functional outcomes?

- Allosteric Modulation : Test for positive/negative allosteric modulators using Schild analysis.

- Metabolite Screening : LC-HRMS identifies active metabolites (e.g., N-oxides) that may contribute to off-target effects .

Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?

- Docking Simulations : Predict interactions with CYP450 isoforms (e.g., CYP2D6) to guide toxicity studies .

- Pathway Analysis : Tools like KEGG map the compound to xenobiotic biodegradation pathways, highlighting glutathione conjugation as a detoxification route .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.